molecular formula C11H15NO3 B4714882 N-(3,4-dimethoxyphenyl)propanamide

N-(3,4-dimethoxyphenyl)propanamide

Cat. No.: B4714882
M. Wt: 209.24 g/mol
InChI Key: IJEMWDWGMNIBGU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)propanamide is a substituted propanamide derivative featuring a 3,4-dimethoxyphenyl group attached to the nitrogen atom of the propanamide backbone. This compound is part of a broader class of aromatic amides studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-11(13)12-8-5-6-9(14-2)10(7-8)15-3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEMWDWGMNIBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)propanamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 3,4-dimethoxyphenylpropan-2-amine, which is subsequently acylated with propanoyl chloride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3,4-dimethoxybenzoic acid.

    Reduction: 3,4-dimethoxyphenylpropan-2-amine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a. N-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-5-nitrophenyl)propanamide (15d)

  • Structure: Features a nitro (-NO₂) and hydroxyl (-OH) group on the second phenyl ring.
  • Synthesis: Reacted 3-(2-hydroxy-5-nitrophenyl)propanoyl chloride with 3,4-dimethoxyaniline in THF .
  • Properties :
    • Molecular weight: 347.12 g/mol
    • Melting point: 188–190°C
    • Spectral Distinct ¹H-NMR signals at δ 9.85 (s, 1H, OH) and δ 8.02–6.70 (m, aromatic protons) .

b. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Structure : Contains dual 3,4-dimethoxyphenyl groups and a fluorinated biphenyl moiety.
  • Synthesis : One-step reaction of 1,2-bis(3,4-dimethoxyphenyl)ethylamine with (±)-flurbiprofen-derived acyl chloride .
  • Properties :
    • Characterized via ¹³C-NMR (δ 170.5 ppm for carbonyl) and UV spectroscopy (λmax = 280 nm) .
  • Comparison : The extended aromatic system and fluorine atom may enhance lipophilicity and metabolic stability.
Analogues with Heterocyclic Modifications

a. 3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide

  • Structure : Substituted with an indole ring instead of a phenyl group.
  • Properties: Molecular weight: 324.38 g/mol logP: 2.52 (indicating moderate lipophilicity) Hydrogen bond donors: 2 (vs. 1 in the parent compound) .

b. N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

  • Structure: Incorporates a 1,2,5-oxadiazole ring and 4-fluorophenoxy group.
  • Synthesis: Derived from 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine and 2-(4-fluorophenoxy)propanoyl chloride .
  • Comparison : The oxadiazole ring enhances rigidity and may influence bioavailability.
Analogues with Sulfur-Containing Substituents

a. N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a)

  • Structure : Includes a sulfonyl group and methylenedioxybenzyl substituent.
  • Synthesis : Oxidized from a thioether precursor using m-chloroperoxybenzoic acid .
  • Properties :
    • Melting point: 132–134°C
    • Rf: 0.45 (TLC, ethyl acetate/hexane) .
Dimeric Analogues

a. 3-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

  • Structure : Dimeric form with two 3,4-dimethoxyphenyl groups linked via an ethyl spacer.
  • Properties: Molecular formula: C₂₁H₂₇NO₅ CAS: 20944-13-2 .
  • Comparison : Dimerization may enhance avidity effects in receptor binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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